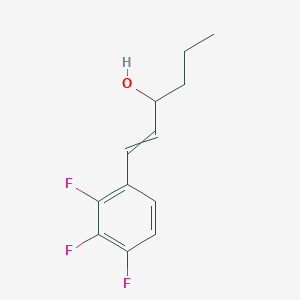
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluorophenyl group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hex-1-en-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2,3,4-Trifluorophenyl)ethan-1-ol
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Comparison: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is unique due to its hexenol backbone, which imparts distinct chemical properties compared to its similar compounds. The presence of the trifluorophenyl group in all these compounds contributes to their high reactivity and potential applications. the specific structure of this compound allows for unique interactions and applications, particularly in the synthesis of complex organic molecules and potential therapeutic uses.
Propiedades
Número CAS |
819861-90-0 |
|---|---|
Fórmula molecular |
C12H13F3O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-(2,3,4-trifluorophenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C12H13F3O/c1-2-3-9(16)6-4-8-5-7-10(13)12(15)11(8)14/h4-7,9,16H,2-3H2,1H3 |
Clave InChI |
USUVAARBAMOIPA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=CC1=C(C(=C(C=C1)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


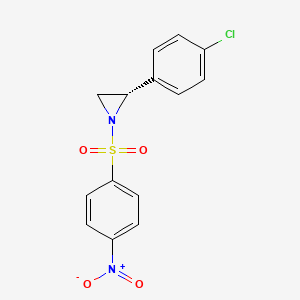
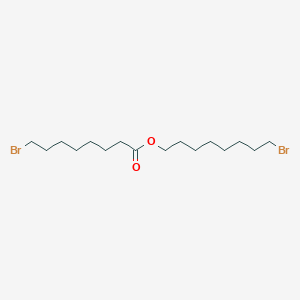
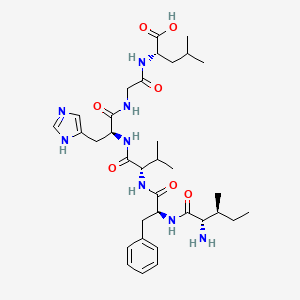
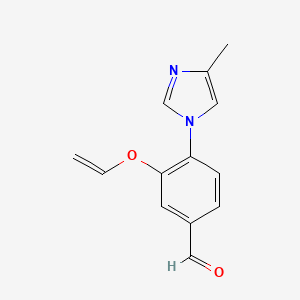
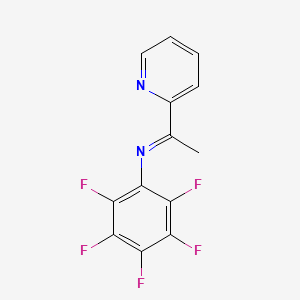
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
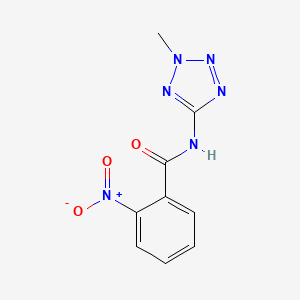
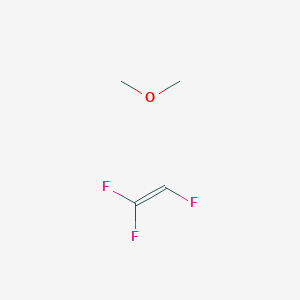

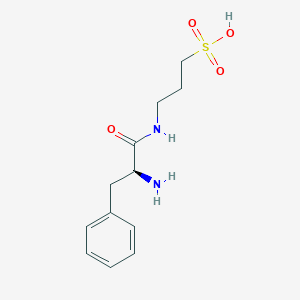
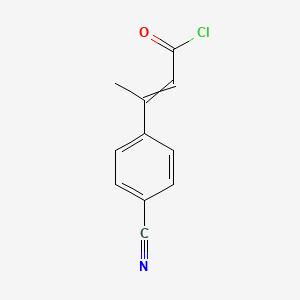
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
